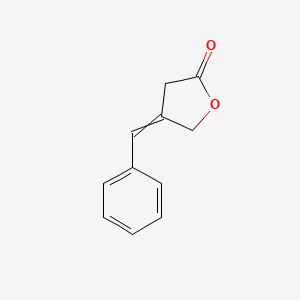

4-Benzylideneoxolan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

65434-73-3 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-benzylideneoxolan-2-one |

InChI |

InChI=1S/C11H10O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-6H,7-8H2 |

InChI Key |

VWFUJXJPWBNFJH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=CC=CC=C2)COC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Benzylideneoxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-benzylideneoxolan-2-one, a molecule of interest in medicinal chemistry and organic synthesis. This document details the prevalent synthetic methodology, experimental protocols, and a thorough analysis of its structural and spectroscopic properties. All quantitative data is presented in structured tables for clarity and comparative analysis.

Synthesis of this compound

The primary route for the synthesis of this compound is the Knoevenagel condensation.[1] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, γ-butyrolactone (oxolan-2-one), with a carbonyl compound, benzaldehyde. The reaction is typically catalyzed by a base.[2]

A plausible reaction mechanism involves the deprotonation of the α-carbon of γ-butyrolactone by a basic catalyst to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, this compound.[3]

// Nodes Reactant1 [label="γ-Butyrolactone", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant2 [label="Benzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Base Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Enolate Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate2 [label="Aldol Adduct", fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="this compound", fillcolor="#E6F4EA", fontcolor="#202124"]; Water [label="H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Reactant1 -> Intermediate1 [label="+ Base", color="#34A853"]; Catalyst -> Intermediate1 [style=dashed, arrowhead=none, color="#34A853"]; Intermediate1 -> Intermediate2 [label="+ Benzaldehyde", color="#4285F4"]; Reactant2 -> Intermediate2 [style=dashed, arrowhead=none, color="#4285F4"]; Intermediate2 -> Product [label="- H₂O", color="#EA4335"]; Product -> Water [style=dashed, arrowhead=none, color="#EA4335"]; } dot Figure 1: Synthesis of this compound via Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

γ-Butyrolactone

-

Benzaldehyde

-

Sodium ethoxide (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ-butyrolactone (1 equivalent) and benzaldehyde (1 equivalent) in absolute ethanol.

-

Slowly add a catalytic amount of a freshly prepared solution of sodium ethoxide in ethanol to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques and physical constant determination.

Physical Properties

| Property | Value |

| Appearance | White solid |

| Melting Point | 110-112 °C |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.35 | m | 5H | Aromatic protons |

| 7.20 | t, J=2.8 Hz | 1H | Vinylic proton (=CH) |

| 4.40 | t, J=7.2 Hz | 2H | -O-CH₂- |

| 3.25 | dt, J=7.2, 2.8 Hz | 2H | -C-CH₂- |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 174.5 | C=O (lactone) |

| 138.0 | C (quaternary, aromatic) |

| 135.2 | C (quaternary, vinyl) |

| 130.0 | CH (aromatic) |

| 129.5 | CH (aromatic) |

| 128.8 | CH (aromatic) |

| 125.0 | =CH (vinylic) |

| 66.5 | -O-CH₂- |

| 28.0 | -C-CH₂- |

Table 3: FTIR Spectral Data (KBr)

| Wavenumber (cm⁻¹) | Assignment |

| 3060 | C-H stretching (aromatic) |

| 2920 | C-H stretching (aliphatic) |

| 1750 | C=O stretching (lactone) |

| 1650 | C=C stretching (alkene) |

| 1600, 1490, 1450 | C=C stretching (aromatic) |

| 1170 | C-O stretching (ester) |

Table 4: Mass Spectrometry Data (EI)

| m/z | Assignment |

| 174 | [M]⁺ (Molecular ion) |

| 145 | [M - CHO]⁺ |

| 115 | [M - C₂H₂O₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Knoevenagel Condensation", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup & Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Column Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Characterization", fillcolor="#E8F0FE", fontcolor="#202124"]; NMR [label="NMR (¹H, ¹³C)", fillcolor="#E6F4EA", fontcolor="#202124"]; FTIR [label="FTIR", fillcolor="#E6F4EA", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#E6F4EA", fontcolor="#202124"]; MP [label="Melting Point", fillcolor="#E6F4EA", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Reaction [color="#34A853"]; Reaction -> Workup [color="#4285F4"]; Workup -> Purification [color="#4285F4"]; Purification -> Characterization [color="#EA4335"]; Characterization -> NMR [color="#5F6368"]; Characterization -> FTIR [color="#5F6368"]; Characterization -> MS [color="#5F6368"]; Characterization -> MP [color="#5F6368"]; NMR -> End [style=dashed, color="#5F6368"]; FTIR -> End [style=dashed, color="#5F6368"]; MS -> End [style=dashed, color="#5F6368"]; MP -> End [style=dashed, color="#5F6368"]; } dot Figure 2: General experimental workflow for synthesis and characterization.

Potential Applications in Drug Development

α,β-Unsaturated γ-butyrolactones are a class of compounds that have garnered significant interest in the field of drug development due to their diverse biological activities. While specific signaling pathway information for this compound is not extensively documented, related structures have been investigated for various therapeutic properties. The exocyclic α,β-unsaturated carbonyl group is a key pharmacophore that can act as a Michael acceptor, potentially interacting with biological nucleophiles such as cysteine residues in enzymes and transcription factors. This reactivity is often implicated in the biological effects of these compounds.

// Nodes Compound [label="this compound\n(Michael Acceptor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="Biological Nucleophile\n(e.g., Cysteine in Proteins)", fillcolor="#E8F0FE", fontcolor="#202124"]; Interaction [label="Covalent Adduct Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Modulation of Protein Function", fillcolor="#E6F4EA", fontcolor="#202124"]; Effect [label="Cellular Response", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Compound -> Interaction [color="#34A853"]; Target -> Interaction [color="#34A853"]; Interaction -> Downstream [color="#4285F4"]; Downstream -> Effect [color="#EA4335"]; } dot Figure 3: Postulated mechanism of action via Michael addition.

This technical guide serves as a foundational resource for the synthesis and characterization of this compound. The provided protocols and data are intended to facilitate further research and development involving this and related compounds.

References

An In-depth Technical Guide to 4-Benzylideneoxolan-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylideneoxolan-2-one, a member of the butenolide class of unsaturated lactones, represents a core chemical scaffold with significant potential in medicinal chemistry. While direct comprehensive data for this specific molecule is limited, this guide provides an in-depth analysis of its chemical properties, structure, and potential biological activities by drawing upon data from its parent structure, γ-butyrolactone, and closely related γ-alkylidenebutenolides. This document summarizes key quantitative data, outlines plausible experimental protocols for its synthesis, and visualizes a key signaling pathway influenced by this class of compounds.

Chemical Structure and Identification

This compound, also known as 4-benzylidene-γ-butyrolactone, is characterized by a five-membered lactone ring (γ-butyrolactone) with an exocyclic double bond at the 4-position, to which a benzylidene group is attached. The molecule can exist as either the (E) or (Z) stereoisomer, depending on the geometry of the benzylidene substituent relative to the lactone ring.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4Z)-4-benzylideneoxolan-2-one / (4E)-4-benzylideneoxolan-2-one |

| Synonyms | 4-Benzylidene-γ-butyrolactone |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| SMILES | C1=CC=C(/C=C2/C(=O)OCC2)C=C1 |

| InChI | InChI=1S/C11H10O2/c12-11-8-9(7-10-5-3-2-4-6-10)13-11/h2-7H,8H2 |

Physicochemical Properties

Table 2: Physicochemical Data of γ-Butyrolactone (Parent Scaffold)

| Property | Value | Reference |

| Melting Point | -45 °C | [1] |

| Boiling Point | 204-205 °C | [1] |

| Density | 1.12 g/cm³ | [1] |

| Solubility in Water | Miscible | [1] |

| logP | -0.57 | [1] |

Spectral Data

The structural features of this compound can be elucidated using various spectroscopic techniques. The following table summarizes the expected key spectral characteristics based on the analysis of similar structures.

Table 3: Predicted Spectral Data for this compound

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ 7.2-7.5 (m, 5H, Ar-H), δ 6.5-6.8 (m, 1H, =CH), δ 4.3-4.5 (t, 2H, -O-CH₂-), δ 3.0-3.3 (m, 2H, -C-CH₂-) |

| ¹³C NMR | δ 170-175 (C=O), δ 140-145 (Ar-C), δ 128-135 (Ar-CH), δ 120-125 (=CH), δ 115-120 (=C), δ 65-70 (-O-CH₂-), δ 30-35 (-C-CH₂-) |

| IR (cm⁻¹) | ~1750 (C=O, lactone), ~1650 (C=C, alkene), ~3050 (C-H, aromatic), ~2950 (C-H, aliphatic) |

| Mass Spectrometry | [M]+ at m/z 174 |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of 4-benzylidene-γ-butyrolactones is the condensation reaction between a γ-butyrolactone and an aromatic aldehyde, such as benzaldehyde. This reaction is typically catalyzed by a base.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add equimolar amounts of γ-butyrolactone and freshly distilled benzaldehyde.

-

Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Remove the solvent under reduced pressure.

-

Extract the crude product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure this compound.

Biological Activity and Signaling Pathways

The butenolide scaffold is a common motif in a variety of natural products that exhibit a broad range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[2] The α,β-unsaturated lactone moiety is a Michael acceptor and can react with nucleophilic residues in biological macromolecules, which is often a key mechanism of their bioactivity.

Anti-inflammatory Activity

Several butenolide derivatives have been shown to possess potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NF-κB Signaling Pathway and Inhibition by Butenolides

Caption: Simplified NF-κB signaling pathway and the inhibitory action of butenolides.

The activation of the NF-κB pathway is initiated by various stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), which bind to their respective receptors on the cell surface. This leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators. Butenolide compounds can inhibit this pathway, often by targeting and inhibiting the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.[3]

Conclusion

This compound is a structurally interesting molecule belonging to the butenolide class. While specific experimental data for this compound is sparse, by examining its structural analogues and the broader class of γ-alkylidenebutenolides, we can infer its chemical properties and potential biological activities. The presence of the α,β-unsaturated lactone moiety suggests a high potential for biological activity, particularly as an anti-inflammatory agent through the modulation of key signaling pathways such as NF-κB. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

The Biological Versatility of 4-Benzylideneoxolan-2-one and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-benzylideneoxolan-2-one scaffold, a core structure within the broader class of γ-butyrolactones, has emerged as a privileged motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and drug development efforts in this promising area.

Quantitative Biological Activity Data

The following tables summarize the reported quantitative data for the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives

| Compound ID | Substituent (R) | Cell Line | Cytotoxicity (CTC50, µg/mL) | Reference |

| 1 | H | A549 | 25 | [1] |

| 2 | 2-OH | A549 | 80 | [1] |

| 3 | 3-OH | A549 | 33 | [1] |

| 4 | 4-OH | A549 | 40 | [1] |

| 5 | 2-Cl | A549 | 156 | [1] |

| 6 | 3-Cl | A549 | 179 | [1] |

| 7 | 4-Cl | A549 | 140 | [1] |

| 8 | 3-OCH3 | A549 | 38 | [1] |

| 9 | 4-OCH3 | A549 | 190 | [1] |

| 10 | 2-NO2 | A549 | 95 | [1] |

| 11 | 3-NO2 | A549 | 187 | [1] |

| 12 | 4-NO2 | A549 | 149 | [1] |

| 13 | 4-F | A549 | 48 | [1] |

Table 2: Antimicrobial Activity of 4-Benzylidene-2-methyl-oxazoline-5-one

| Microorganism | Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 0.05 | 0.1 | [2] |

| Staphylococcus aureus | Clinical Isolate | 0.05 | 0.1 | [2] |

| Micrococcus luteus | PTCC 1110 | 0.05 | 0.05 | [2] |

| Proteus sp. | Clinical Isolate | 0.05 | 0.1 | [2] |

| Candida albicans | PTCC 5011 | - | - | [2] |

Table 3: Analgesic Activity of γ-Butyrolactone Derivatives

| Compound | Test Model | ED50 (mg/kg) | Reference Compound | Reference ED50 (mg/kg) | Reference |

| KME-4¹ | Acetic acid-induced writhing (rat) | 5.2 (oral) | Indomethacin | 3.8 (oral) | [3] |

| BM113A | Hot-plate test (mouse) | 4.7 (i.p.) | Morphine | 2.4 (i.p.) | [4] |

| BM138A | Hot-plate test (mouse) | 4.7 (i.p.) | Morphine | 2.4 (i.p.) | [4] |

| BM113A | Writhing test (mouse) | 3.7 (i.p.) | Acetylsalicylic acid | 46.1 (i.p.) | [4] |

| BM138A | Writhing test (mouse) | 2.3 (i.p.) | Acetylsalicylic acid | 46.1 (i.p.) | [4] |

¹ KME-4: α-(3,5-di-t-butyl-4-hydroxybenzylidene)-γ-butyrolactone

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay[1]

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

-

Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

-

Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48 hours.

-

Cell Fixation: Discard the supernatant and add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with distilled water to remove TCA.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The CTC50 (concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto an appropriate agar medium. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Acetic Acid-Induced Writhing Test for Analgesic Activity[3]

This in vivo assay evaluates the peripheral analgesic activity of a compound.

-

Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the experimental environment.

-

Compound Administration: Administer the test compound or vehicle control orally or via intraperitoneal injection.

-

Induction of Writhing: After a specified period (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

-

Observation: Immediately after the acetic acid injection, place the animals in an observation chamber and count the number of writhes for a defined period (e.g., 20-30 minutes).

-

Calculation: The analgesic effect is expressed as the percentage of inhibition of writhing compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximum effect) can be calculated from the dose-response data.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often attributed to their interaction with key cellular signaling pathways. While direct evidence for the parent compound is still emerging, studies on structurally related furanones suggest the involvement of the NF-κB and GSK-3β pathways in their anticancer and anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Some furanone derivatives have been shown to suppress the activation of NF-κB.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Modulation of the GSK-3β Signaling Pathway

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation. Its dysregulation is implicated in various diseases, including cancer. Certain furanone derivatives have been suggested to exert their effects through the modulation of GSK-3β activity.

Caption: Potential modulation of the GSK-3β signaling pathway.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General experimental workflow for drug discovery.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a diverse range of biological activities. The data and protocols presented in this guide highlight the potential of these compounds as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action, particularly their effects on signaling pathways such as NF-κB and GSK-3β, will be crucial for the rational design and optimization of new drug candidates based on this promising chemical framework. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this compound and its derivatives.

References

spectroscopic analysis of 4-benzylideneoxolan-2-one (NMR, IR, Mass Spec)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-benzylideneoxolan-2-one (also known as (E)-3-benzylidenedihydrofuran-2(3H)-one), a molecule of interest in synthetic chemistry. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this document presents a combination of expected values derived from established spectroscopic principles, data from closely related analogs, and predicted data. It is designed to serve as a robust reference for researchers, scientists, and professionals in drug development by detailing the expected spectroscopic characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed experimental protocols for the synthesis and subsequent spectroscopic characterization of the title compound, ensuring a reproducible and thorough analytical workflow.

Introduction

This compound is an α,β-unsaturated lactone, a structural motif present in numerous natural products and pharmacologically active compounds. The exocyclic double bond conjugated with the lactone carbonyl group makes it a versatile intermediate for various chemical transformations. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a detailed understanding of its spectroscopic profile. This document outlines the key spectral features that define its molecular structure.

Spectroscopic Data

The following sections summarize the expected quantitative data for this compound. These values are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~7.60 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) | - |

| ~7.35 | Triplet | 1H | Vinylic proton (=CH) | ~2.5 - 3.0 Hz |

| ~4.40 | Triplet | 2H | Methylene protons (-O-CH₂-) | ~7.0 - 7.5 Hz |

| ~3.20 | Doublet of Triplets | 2H | Methylene protons (-CH₂-C=) | J₁ ≈ 7.0 - 7.5 Hz, J₂ ≈ 2.5 - 3.0 Hz |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | Lactone Carbonyl (C=O) |

| ~140.0 | Quaternary Alkene Carbon (-C=) |

| ~134.5 | Vinylic Methine Carbon (=CH) |

| ~133.8 | Quaternary Aromatic Carbon (Ar-C) |

| ~130.0 | Aromatic Methine Carbon (Ar-CH) |

| ~129.2 | Aromatic Methine Carbon (Ar-CH) |

| ~128.8 | Aromatic Methine Carbon (Ar-CH) |

| ~68.5 | Methylene Carbon (-O-CH₂-) |

| ~28.0 | Methylene Carbon (-CH₂-C=) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic & Vinylic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1750 | Strong | C=O Stretch (α,β-unsaturated γ-lactone) |

| ~1660 | Medium | C=C Stretch (conjugated) |

| 1600, 1490, 1450 | Medium-Weak | C=C Aromatic Ring Skeletal Vibrations |

| ~1160 | Strong | C-O Stretch (lactone) |

| 750, 690 | Strong | C-H Out-of-plane Bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 145 | Medium | [M - CHO]⁺ |

| 115 | Medium | [M - CO₂ - H]⁺ or [C₉H₇]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Workflow

A common and effective method for the synthesis of this compound is the Wittig-type reaction between γ-butyrolactone and benzaldehyde. The general workflow is depicted below.

Spectroscopic Analysis Protocol

-

NMR: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

IR: Prepare a thin film of the purified product by dissolving a small amount (1-2 mg) in a volatile solvent (e.g., dichloromethane), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

MS: Dissolve approximately 1 mg of the purified product in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile. The solution is then introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

Analytical Workflow

The logical flow for characterizing the synthesized product is outlined in the diagram below.

Conclusion

The spectroscopic profile of this compound is well-defined by the combination of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra confirm the core carbon-hydrogen framework and the (E)-stereochemistry of the exocyclic double bond. IR spectroscopy validates the presence of the key α,β-unsaturated γ-lactone functional group, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. The protocols and expected data presented in this guide serve as a foundational reference for the synthesis and rigorous characterization of this compound.

The Enigmatic Potential of 4-Benzylideneoxolan-2-one: An In-depth Technical Guide on its Putative Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylideneoxolan-2-one, a molecule centered around the γ-butyrolactone scaffold, represents a class of compounds with burgeoning interest in the field of medicinal chemistry. While direct, in-depth research on the specific mechanism of action of this compound is nascent, the broader family of benzylidene-γ-butyrolactone derivatives has demonstrated a spectrum of biological activities, including antifungal and anticancer properties. This technical guide consolidates the current understanding of these related compounds to extrapolate a putative mechanistic framework for this compound. We will delve into the known biological targets and signaling pathways influenced by its structural analogs, present available quantitative data, and outline key experimental protocols for future research. This document aims to serve as a foundational resource for researchers poised to unlock the therapeutic potential of this intriguing molecule.

Introduction: The γ-Butyrolactone Scaffold

The γ-butyrolactone is a five-membered lactone ring that is a core structural motif in numerous natural products and pharmacologically active compounds.[1] Its prevalence in clinically approved drugs for a range of conditions, including use as diuretics and anticancer agents, underscores the therapeutic significance of this heterocyclic system.[1] The introduction of a benzylidene substituent at the 4-position of the oxolan-2-one ring creates a molecule with distinct physicochemical properties that are anticipated to modulate its interaction with biological targets.

Potential Biological Activities of Benzylidene-γ-Butyrolactone Derivatives

Investigations into derivatives of benzylidene-γ-butyrolactone have revealed promising bioactivities, primarily in the realms of antifungal and anticancer applications.

Antifungal Activity

Derivatives of E-β-benzyl-α-benzylidene-γ-butyrolactone have been synthesized and evaluated as potential agents against phytopathogenic fungi.[2] These studies suggest that the benzylidene moiety is a crucial component for the observed antifungal effects.

Anticancer Activity

Several studies have pointed towards the potential of benzylidene-γ-butyrolactone derivatives as anticancer agents. For instance, (E)-3-benzylidene-dihydro-5-methylfuran-2(3H)-ones have been synthesized and assessed for their in vitro anticancer activity against human myeloid leukemia cell lines.[3]

Putative Mechanism of Action: Insights from Structural Analogs

While the precise molecular targets of this compound remain to be elucidated, research on structurally related 5-benzylidene-3,4-dihalo-furan-2-one derivatives offers a compelling hypothesis for its potential mechanism of action in cancer cells. These compounds have been identified as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[4]

Activation of PPARγ by these derivatives has been shown to trigger a cascade of downstream events leading to the suppression of two key pro-survival signaling molecules: Nuclear Factor-kappa B (NF-κB) and Glycogen Synthase Kinase-3 beta (GSK-3β).[4] The inhibition of NF-κB, a master regulator of inflammation and cell survival, and GSK-3β, a kinase implicated in numerous cellular processes including proliferation and apoptosis, culminates in the induction of cancer cell death.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the antitumor effects of 5-benzylidene-3,4-dihalo-furan-2-one derivatives, which may serve as a model for investigating the mechanism of this compound.

Quantitative Data from Structurally Related Compounds

To date, specific quantitative data such as IC50 or EC50 values for this compound are not available in the public domain. The table below summarizes the reported biological activity of a related compound.

| Compound | Biological Activity | Cell Line/Organism | Assay | Result | Reference |

| (Z)-3,4-dibromo-5-(3-methoxy-4-((3,5,6-trimethylpyrazin-2-yl)methoxy)benzylidene)furan-2(5H)-one (6w) | Antitumor | U937 (Leukemia) | Cytotoxicity Assay | Significant cytotoxicity, induced apoptosis | [4] |

Experimental Protocols for Future Investigation

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments.

General Experimental Workflow

Conclusion and Future Directions

The exploration of this compound and its derivatives is an emerging field with considerable therapeutic promise. While the current body of research is limited, the documented antifungal and anticancer activities of structurally similar compounds provide a strong rationale for further investigation. The proposed mechanism involving PPARγ agonism and subsequent inhibition of NF-κB and GSK-3β signaling offers a solid starting point for mechanistic studies.

Future research should focus on the synthesis of a library of this compound analogs to establish structure-activity relationships. Comprehensive in vitro screening against a panel of cancer cell lines and fungal strains will be crucial to identify lead compounds. Subsequent target identification and validation studies, followed by in vivo efficacy and safety assessments, will be essential to translate the potential of this chemical scaffold into tangible therapeutic benefits. The scientific community is encouraged to build upon this foundational knowledge to fully elucidate the mechanism of action and therapeutic utility of this compound.

References

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regiospecific and Enantiospecific Effects of the β-Benzyl-α-benzylidene-γ-butyrolactone Structure on Phytotoxic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Benzylidene-3,4-dihalo-furan-2-one derivatives inhibit human leukemia cancer cells through suppression of NF-κB and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 4-Benzylideneoxolan-2-one: A Prospective Technical Guide

Disclaimer: This document provides a prospective analysis of the therapeutic potential of 4-benzylideneoxolan-2-one. As of the date of this publication, direct experimental evidence for the biological activity of this specific compound is limited in publicly available scientific literature. The information presented herein is extrapolated from studies on structurally related butenolide and furanone derivatives and is intended to guide future research endeavors.

Introduction

This compound belongs to the butenolide class of unsaturated γ-lactones, a scaffold present in numerous natural products exhibiting a wide array of biological activities. The α,β-unsaturated carbonyl moiety is a key structural feature, acting as a Michael acceptor, which can enable covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity is often implicated in the mechanism of action for this class of compounds, leading to the modulation of various cellular signaling pathways. This guide explores the hypothetical therapeutic potential of this compound, focusing on its potential as an anti-inflammatory and anti-cancer agent, based on the activities of its structural analogs.

Hypothetical Therapeutic Targets and Mechanisms of Action

Based on the known biological activities of structurally similar furanone and butenolide derivatives, this compound is hypothesized to exert therapeutic effects through the modulation of key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Potential

Several butenolide derivatives have demonstrated potent anti-inflammatory effects.[1][2][3] The primary hypothesized mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]

Anti-Cancer Potential

Derivatives of 5-benzylidene-3,4-dihalo-furan-2-one have been shown to inhibit the proliferation of human leukemia cancer cells.[4] The proposed mechanism involves the suppression of NF-κB and Glycogen Synthase Kinase-3β (GSK-3β), leading to apoptosis. Furthermore, other butenolide derivatives have exhibited cytotoxic effects against various cancer cell lines.[5][6]

Prospective Data and Experimental Protocols

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Anti-Inflammatory Activity

Table 1: Prospective In Vitro Anti-Inflammatory Assays

| Assay | Cell Line | Stimulant | Key Parameters Measured | Reference Compound |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO concentration (Griess Assay) | Indomethacin |

| Pro-inflammatory Cytokine Production | THP-1 or RAW 264.7 | LPS | TNF-α, IL-6 levels (ELISA) | Dexamethasone |

| NF-κB Translocation | HeLa or L929 | TNF-α | Nuclear localization of p65 (Immunofluorescence, Western Blot) | BAY 11-7082 |

| COX-2 Expression | RAW 264.7 | LPS | COX-2 protein levels (Western Blot) | Celecoxib |

Experimental Protocol: Nitric Oxide Production Assay [1][2]

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

NO Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Cell Viability: Perform an MTT assay to assess the cytotoxicity of the compound at the tested concentrations.

In Vitro Anti-Cancer Activity

Table 2: Prospective In Vitro Anti-Cancer Assays

| Assay | Cancer Cell Lines | Key Parameters Measured | Reference Compound |

| Cytotoxicity | A549 (Lung), MDA-MB-231 (Breast), U937 (Leukemia) | Cell viability (IC50) | Doxorubicin |

| Apoptosis | U937 | Annexin V-FITC/PI staining (Flow Cytometry) | Etoposide |

| Cell Cycle Analysis | MDA-MB-231 | DNA content (Propidium Iodide staining, Flow Cytometry) | Paclitaxel |

| Mitochondrial Membrane Potential | U937 | JC-1 staining (Flow Cytometry) | CCCP |

Experimental Protocol: Cytotoxicity Assay (SRB Assay) [7]

-

Cell Culture: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add Sulforhodamine B (SRB) solution and incubate for 10 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid.

-

Solubilization: Add Tris base solution to solubilize the bound dye.

-

Quantification: Measure the absorbance at 510 nm. Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vivo Anti-Inflammatory Activity

Table 3: Prospective In Vivo Anti-Inflammatory Model

| Animal Model | Phlogistic Agent | Key Parameters Measured | Reference Compound |

| Rat Paw Edema | Carrageenan | Paw volume | Indomethacin |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [8]

-

Animals: Use male Wistar rats (150-200 g).

-

Grouping: Divide the animals into groups: vehicle control, reference standard (Indomethacin, 10 mg/kg), and this compound treated groups (e.g., 25, 50, 100 mg/kg).

-

Administration: Administer the test compounds and reference standard intraperitoneally or orally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental and Logical Workflow

The investigation of this compound's therapeutic potential can be structured in a logical workflow, from initial screening to mechanistic studies.

Conclusion

While direct evidence is currently lacking, the structural similarity of this compound to other biologically active butenolides and furanones provides a strong rationale for investigating its therapeutic potential. The proposed anti-inflammatory and anti-cancer activities, mediated through the inhibition of key signaling pathways such as NF-κB, represent promising avenues for future research. The experimental protocols and workflow outlined in this guide provide a comprehensive framework for the systematic evaluation of this compound as a potential novel therapeutic agent. Further investigation is warranted to synthesize this compound and validate these hypotheses through rigorous preclinical studies.

References

- 1. Anti-inflammatory butenolide derivatives from the coral-derived fungus Aspergillus terreus and structure revisions of aspernolides D and G, butyrolactone VI and 4',8''-diacetoxy butyrolactone VI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Butenolides from a Marine-Derived Streptomyces sp. 13G036 [mdpi.com]

- 4. 5-Benzylidene-3,4-dihalo-furan-2-one derivatives inhibit human leukemia cancer cells through suppression of NF-κB and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of 4'-O-alkylamino-tethered-benzylideneindolin-2-ones as potent cytotoxic and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vitro Anticancer Screening of 4-Benzylideneoxolan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro screening of 4-benzylideneoxolan-2-one and its derivatives for anticancer activity. While direct and extensive research on this compound is emerging, this document synthesizes available data from closely related analogs, such as 4-benzylidene-2-phenyloxazol-5(4H)-one, to present a representative profile of its potential cytotoxic and apoptotic effects. This guide offers detailed experimental protocols for key assays, data interpretation, and visual representations of experimental workflows and potential signaling pathways to facilitate further research and drug development efforts.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Small heterocyclic molecules are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The this compound scaffold, a derivative of γ-butyrolactone, represents a promising class of compounds for anticancer drug discovery. The presence of the exocyclic benzylidene group attached to a lactone ring offers a unique chemical architecture that can interact with various biological targets.

This guide focuses on the in vitro evaluation of this compound and its analogs, providing researchers with the necessary protocols and data presentation formats to assess their anticancer potential. The methodologies described herein are standard in preclinical cancer research and are designed to elucidate the cytotoxic and apoptotic mechanisms of novel chemical entities.

Data Presentation: Cytotoxicity of Benzylideneoxolanone Analogs

Quantitative data from in vitro cytotoxicity assays are crucial for comparing the potency of different compounds and their selectivity against various cancer cell lines. The following tables summarize representative data from studies on benzylidene-containing heterocyclic compounds, which serve as a proxy for the potential activity of this compound.

Table 1: Cytotoxicity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives against A549 Human Lung Carcinoma Cells. [1]

| Compound | R-group Substitution | CTC50 (µg/mL) | Activity |

| 1 | 4-H | 25 | +++ |

| 2 | 4-Cl | 80 | ++ |

| 3 | 4-OH | 33 | +++ |

| 4 | 4-OCH3 | 40 | +++ |

| 5 | 4-N(CH3)2 | 156 | + |

| 6 | 2-Cl | 179 | + |

| 7 | 2-OH | 140 | + |

| 8 | 2-NO2 | 38 | +++ |

| 9 | 3-NO2 | 190 | + |

| 10 | 4-NO2 | 95 | ++ |

| 11 | 3-Br | 187 | + |

| 12 | 2,4-diCl | 149 | + |

| 13 | 3,4,5-triOCH3 | 48 | ++ |

Activity scoring: +++ (potent), ++ (moderate), + (weak). CTC50 is the concentration required to cause 50% cell toxicity.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results in anticancer drug screening. This section provides step-by-step methodologies for the key in vitro assays.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (this compound)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

3.1.2. SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1]

-

Materials:

-

Trichloroacetic acid (TCA), 50% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

-

After the incubation period, gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Wash the plates five times with distilled water and allow them to air dry.

-

Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Apoptosis Assays

3.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis

Propidium iodide (PI) staining of DNA is a common method for analyzing the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][9][10][11]

-

Materials:

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the test compound and harvest at different time points.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of apoptosis by analyzing the expression levels of key proteins such as caspases and Bcl-2 family members.[12][13][14][15]

-

Materials:

-

RIPA buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Lyse treated and untreated cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a potential signaling pathway for this compound-induced apoptosis.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. kumc.edu [kumc.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability Studies of 4-Benzylideneoxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide to the methodologies for assessing the solubility and stability of 4-benzylideneoxolan-2-one. It is important to note that specific experimental data for this compound is not extensively available in publicly accessible literature. Therefore, this guide focuses on established protocols and best practices for compounds of this class, supplemented with illustrative data.

Introduction

This compound, a derivative of the oxazolone core, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The development of any new chemical entity for pharmaceutical application necessitates a thorough understanding of its physicochemical properties, with solubility and stability being paramount. These properties directly influence bioavailability, formulation development, and shelf-life. This guide outlines the fundamental principles and detailed experimental protocols for conducting robust solubility and stability studies of this compound.

Solubility Studies

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the shake-flask method, a gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound (crystalline powder)

-

Selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol, polyethylene glycol 400)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures, respectively). The samples should be agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Data Presentation: Illustrative Solubility Data

The following table presents a hypothetical summary of solubility data for this compound, which a researcher could aim to generate.

| Solvent System | Temperature (°C) | Solubility (µg/mL) |

| Purified Water | 25 | 5.2 |

| Purified Water | 37 | 8.9 |

| PBS (pH 5.0) | 37 | 7.5 |

| PBS (pH 7.4) | 37 | 9.1 |

| Ethanol | 25 | 15,200 |

| Propylene Glycol | 25 | 8,500 |

| Polyethylene Glycol 400 | 25 | 25,000 |

Experimental Workflow: Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Stability Studies

Stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways of the molecule.[2] This information is crucial for developing stable formulations and establishing appropriate storage conditions and shelf-life.

Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to stress to induce degradation.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

-

LC-MS system for identification of degradation products

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C) for a specified duration.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and quantify the major degradation products. The peak purity of the parent compound should be assessed to ensure that no co-eluting peaks are present.

-

For the identification of unknown degradation products, LC-MS analysis can be performed.

-

Data Presentation: Illustrative Forced Degradation Data

The following table provides a hypothetical summary of forced degradation results for this compound.

| Stress Condition | Reagent/Condition | Time (hours) | Degradation (%) | Major Degradation Products (Relative Retention Time) |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 | 15.2 | 0.85 |

| Base Hydrolysis | 0.1 M NaOH at RT | 8 | 45.8 | 0.72, 0.91 |

| Oxidative Degradation | 3% H₂O₂ at RT | 24 | 8.5 | 1.15 |

| Thermal Degradation (Solid) | 80°C | 72 | < 1.0 | Not Detected |

| Thermal Degradation (Solution) | 80°C | 72 | 5.3 | 0.85 |

| Photolytic Degradation (Solid) | Photostability Chamber | - | 2.1 | Not Detected |

| Photolytic Degradation (Solution) | Photostability Chamber | - | 12.7 | 1.08 |

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development as a potential therapeutic agent. This guide provides a framework of detailed experimental protocols for determining equilibrium solubility and conducting forced degradation studies. While specific data for this compound remains to be published, the methodologies described herein are robust and widely applicable for characterizing this and other related compounds. The systematic application of these studies will provide essential knowledge to guide formulation development, establish appropriate storage conditions, and ensure the overall quality and efficacy of the final drug product.

References

Methodological & Application

Application Notes and Protocols: 4-Benzylideneoxolan-2-one as a Versatile Precursor for Heterocyclic Compound Synthesis

Introduction

4-Benzylideneoxolan-2-one, also known as γ-benzylidene-γ-butyrolactone, is a highly versatile and reactive starting material in organic synthesis. Its structure, featuring an α,β-unsaturated lactone, provides multiple reactive sites, making it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The electrophilic β-carbon of the exocyclic double bond is susceptible to Michael addition, while the endocyclic ester functionality can undergo reactions with various nucleophiles. This reactivity profile allows for the construction of diverse and complex molecular architectures, which are of significant interest to researchers in medicinal chemistry and drug development due to their potential biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, including pyrazole and pyridazinone derivatives, using this compound as the key building block.

General Synthetic Workflow

The synthesis of heterocyclic compounds from this compound generally follows a straightforward workflow, beginning with the reaction of the starting material with a suitable binucleophile. The subsequent reaction conditions dictate the final heterocyclic scaffold.

Application of 4-Benzylideneoxolan-2-one in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylideneoxolan-2-one, a core heterocyclic structure, has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively explored for their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and neurology. The synthetic accessibility and the possibility of diverse substitutions on both the benzylidene and the oxolanone rings allow for the fine-tuning of their biological profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, summarizing key findings and methodologies to facilitate further research and drug development.

Anticancer Applications

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways, making them promising candidates for novel anticancer drug discovery.

Quantitative Data Summary: Anticancer Activity

The cytotoxic activities of a series of synthesized 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives were evaluated against the A549 human lung cancer cell line using the Sulforhodamine B (SRB) assay. The results are presented as CTC50 values (Concentration causing 50% cell growth inhibition).

| Compound ID | Substituent (R) | CTC50 (µg/mL)[1] |

| 1 | H | 25 |

| 2 | 2-OH | 80 |

| 3 | 3-OH | 33 |

| 4 | 4-OH | 40 |

| 5 | 2-Cl | 156 |

| 6 | 3-Cl | 179 |

| 7 | 4-Cl | 140 |

| 8 | 3-OCH3 | 38 |

| 9 | 4-OCH3 | 190 |

| 10 | 2-NO2 | 95 |

| 11 | 3-NO2 | 187 |

| 12 | 4-NO2 | 149 |

| 13 | 4-F | 48 |

| 14 | 2,4-di-Cl | >200 |

Experimental Protocol: Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one

This protocol describes a general and efficient method for the synthesis of the parent compound, which can be adapted for the synthesis of its derivatives.

Materials:

-

Hippuric acid

-

Benzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

-

Ice-cold water

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A mixture of hippuric acid (0.01 mol), freshly distilled benzaldehyde (0.01 mol), acetic anhydride (0.03 mol), and anhydrous sodium acetate (0.01 mol) is prepared in a round-bottom flask.[2]

-

The mixture is heated on a water bath with occasional shaking until the contents liquefy.

-

Heating is continued for an additional 2 hours.

-

To the hot reaction mixture, 10 mL of ethanol is added slowly and with caution.

-

The mixture is allowed to stand overnight.

-

The resulting crystalline product is collected by filtration and washed with ice-cold water.

-

The crude product is recrystallized from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and petroleum ether.

-

The purity of the compound is checked by thin-layer chromatography (TLC).[2]

Characterization Data for (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one:

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: 165-166 °C.[1]

-

¹H NMR (CDCl₃, δ ppm): 7.25 (s, 1H, =CH), 7.45-7.60 (m, 5H, Ar-H of benzylidene), 7.65-7.80 (m, 3H, Ar-H of phenyl), 8.10-8.20 (d, 2H, Ar-H of phenyl).

-

¹³C NMR (CDCl₃, δ ppm): 124.3, 127.5, 128.7, 129.2, 129.5, 130.0, 132.3, 133.7, 134.0, 164.0, 167.7.

-

IR (KBr, cm⁻¹): 1780 (C=O, lactone), 1655 (C=N), 1600 (C=C).

-

Mass Spectrum (m/z): 249 (M⁺).

Proposed Anticancer Mechanism of Action

The anticancer activity of this compound derivatives is believed to be mediated through the induction of apoptosis. While the precise signaling pathways for this specific class of compounds are still under detailed investigation, the general mechanism involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Antimicrobial Applications

This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their ability to inhibit bacterial growth and biofilm formation makes them attractive candidates for the development of new antimicrobial agents to combat antibiotic resistance.[3]

Quantitative Data Summary: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4-benzylidene-2-methyl-oxazoline-5-one were determined against various microorganisms.

| Microorganism | Strain | MIC (mg/mL)[3] | MBC (mg/mL)[3] |

| Staphylococcus aureus | ATCC 25923 | 0.05 | 0.1 |

| Staphylococcus aureus | Clinical Isolate | 0.05 | 0.1 |

| Bacillus cereus | PTCC 1015 | 0.1 | 0.2 |

| Bacillus subtilis | PTCC 1023 | 0.1 | 0.2 |

| Micrococcus luteus | PTCC 1110 | 0.05 | 0.1 |

| Escherichia coli | ATCC 25922 | 0.2 | 0.4 |

| Pseudomonas aeruginosa | ATCC 27853 | 0.4 | 0.8 |

| Proteus sp. | Clinical Isolate | 0.1 | 0.2 |

| Candida albicans | PTCC 5027 | 0.2 | 0.4 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a test compound.

Materials:

-

Test compound (this compound derivative)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium to achieve a range of concentrations.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a final density of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

Acetylcholinesterase Inhibitory Applications

Certain derivatives of this compound have been identified as inhibitors of human acetylcholinesterase (hAChE), an enzyme implicated in the progression of Alzheimer's disease. This positions them as potential lead compounds for the development of novel therapies for neurodegenerative disorders.

Quantitative Data Summary: Acetylcholinesterase Inhibition

The inhibitory activity of seven (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones against hAChE was evaluated.

| Compound ID | Substituent on Benzylidene Ring | IC50 (µM)[4] |

| 1 | H | 9.2 ± 2.3 |

| 2 | 4-CH3 | 110.5 ± 25.3 |

| 3 | 4-Cl | 75.8 ± 15.1 |

| 4 | 4-OCH3 | 125.6 ± 30.7 |

| 5 | 3-OCH3, 4-OH | 150.2 ± 35.8 |

| 6 | 3,4-di-OCH3 | 246.3 ± 51.2 |

| 7 | 2-Cl | 45.7 ± 9.8 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring AChE activity and its inhibition.

Materials:

-

Human acetylcholinesterase (hAChE)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Test compound (this compound derivative)

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL hAChE solution.

-

The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

-

IC50 values are determined from the dose-response curves.

Logical Relationship: Enzyme Inhibition Assay

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry with significant potential for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and acetylcholinesterase inhibitory effects, highlight the versatility of this chemical class. The synthetic accessibility and the amenability to structural modifications provide a solid foundation for further optimization of lead compounds. The detailed protocols and summarized data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this compound derivatives as novel drugs.

References

Application Notes and Protocols for the Synthesis of 4-Benzylideneoxolan-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-benzylideneoxolan-2-one derivatives, a class of compounds with significant potential in medicinal chemistry. The methodologies outlined below are established chemical transformations that offer versatile routes to a variety of substituted derivatives.

Introduction

This compound, also known as 4-benzylidene-γ-butyrolactone, and its derivatives are characterized by a γ-butyrolactone ring with an exocyclic benzylidene group. This structural motif is found in a number of natural products and has been identified as a pharmacophore with a range of biological activities, including anticancer and antifungal properties. The synthesis of a library of these compounds is a critical step in drug discovery and development, enabling structure-activity relationship (SAR) studies. This document details two primary synthetic routes: the Stobbe condensation followed by lactonization, and the Wittig-Horner reaction.

Synthetic Protocols

Two reliable and versatile methods for the synthesis of this compound derivatives are the Stobbe condensation and the Wittig-Horner reaction.

Protocol 1: Stobbe Condensation and Subsequent Lactonization

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a dialkyl succinate and a carbonyl compound, in this case, a substituted benzaldehyde, using a strong base.[1][2][3][4] The resulting benzylidenesuccinic acid monoester can then be hydrolyzed and cyclized to the desired lactone.

Experimental Protocol:

Step 1: Stobbe Condensation

-

To a stirred solution of potassium tert-butoxide (1.1 equivalents) in dry tert-butanol, add a mixture of diethyl succinate (1.2 equivalents) and the desired substituted benzaldehyde (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

After the initial exothermic reaction subsides, heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzylidenesuccinic acid monoester.

Step 2: Hydrolysis and Lactonization

-

Reflux the crude monoester from Step 1 with an excess of 10% aqueous sodium hydroxide for 2-3 hours to hydrolyze the ester.

-